molecular formula C11H13BrO2 B1415881 1-(4-Bromo-3-methoxyphenyl)butan-1-one CAS No. 1824063-73-1

1-(4-Bromo-3-methoxyphenyl)butan-1-one

Cat. No.: B1415881
CAS No.: 1824063-73-1
M. Wt: 257.12 g/mol
InChI Key: WTWQHQNEKVLCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methoxyphenyl)butan-1-one is a substituted aromatic ketone characterized by a butanone backbone attached to a phenyl ring substituted with a bromine atom at the para-position (C4) and a methoxy group at the meta-position (C3).

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-4-10(13)8-5-6-9(12)11(7-8)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWQHQNEKVLCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromo-3-methoxyphenyl)butan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 1-(4-Bromo-3-methoxyphenyl)butan-1-one can be characterized by its chemical structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. The presence of these substituents is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that 1-(4-Bromo-3-methoxyphenyl)butan-1-one exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria . The bromine atom's electron-withdrawing nature is believed to enhance the compound's effectiveness against bacterial strains.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of 1-(4-Bromo-3-methoxyphenyl)butan-1-one. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have exhibited IC50 values in the range of 10–33 nM in triple-negative breast cancer (TNBC) cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutic agents .

The mechanism through which 1-(4-Bromo-3-methoxyphenyl)butan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural features of the compound likely influence its binding affinity and specificity towards these targets.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives of 1-(4-Bromo-3-methoxyphenyl)butan-1-one and evaluating their antimicrobial efficacy. The results indicated that modifications to the methoxy group significantly impacted antimicrobial potency, with certain derivatives achieving MIC values below 50 μg/mL against resistant strains .

Evaluation of Anticancer Properties

In another investigation, the anticancer activity of this compound was assessed using MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analyses revealing an increase in apoptotic cells following treatment. This suggests that the compound may induce apoptosis via specific signaling pathways .

Data Tables

Activity Type IC50/MIC Value Cell Line/Pathogen Reference
Antimicrobial46.9–93.7 μg/mLMulti-drug resistant bacteria
Anticancer10–33 nMMDA-MB-231 (TNBC)
Anticancer-MCF-7

Comparison with Similar Compounds

Research Findings and Data Tables

Antifungal Activity of Hydroxy-Substituted Analogs

Compound Antifungal Activity (Inhibition %) Tested Organisms Reference
1-(2,4,6-Trihydroxyphenyl)butan-1-one 60–75% Botrytis cinerea, Fusarium spp.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Bromo-3-methoxyphenyl)butan-1-one, and how can reaction conditions be optimized?

Answer:
A robust synthesis involves bromination of a precursor ketone under acidic conditions. For example, 4-bromo-1-(4-t-butylphenyl)butan-1-one was synthesized by reacting a propargyl alcohol derivative with aqueous HBr in methanol under reflux, achieving a 91% yield after purification . Key optimizations include:

  • Temperature control (<25°C during HBr addition to avoid side reactions).
  • Use of toluene for extraction and sodium bicarbonate washes to isolate the product.
  • Monitoring reaction progress via TLC or HPLC to ensure complete conversion.
    This methodology can be adapted for 1-(4-Bromo-3-methoxyphenyl)butan-1-one by substituting the aryl precursor with 3-methoxyphenyl derivatives.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., bromine and methoxy group positions) via 1^1H and 13^{13}C NMR. Aromatic protons adjacent to bromine typically show deshielding.
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles. For example, 2-Bromo-1-(4-methoxyphenyl)ethanone was refined using SHELXL (R factor = 0.054) , with ORTEP-3 for visualization .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can researchers resolve discrepancies in crystallographic data for brominated aryl ketones?

Answer:
Discrepancies may arise from twinning, disorder, or incorrect space group assignments. Mitigation strategies include:

  • Validation Tools: Use PLATON (e.g., ADDSYM for missed symmetry) and check for R-factor consistency .
  • Data Redundancy: Collect high-resolution data (≤0.8 Å) and cross-validate with multiple refinement software (e.g., SHELXL vs. OLEX2).
  • Deposition in Databases: Compare with entries in the Cambridge Structural Database (CSD) for similar compounds.

Advanced: What mechanistic insights guide the bromination of aryl ketones like 1-(4-Bromo-3-methoxyphenyl)butan-1-one?

Answer:
Bromination typically proceeds via electrophilic aromatic substitution (EAS). Key factors include:

  • Directing Groups: The methoxy group at the 3-position directs bromine to the para position on the aryl ring.
  • Acid Catalysis: HBr generates Br+^+ electrophiles, enhancing reaction kinetics.
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) or methanol (protic) influence reaction rates and regioselectivity. Computational studies (DFT) can predict activation energies for competing pathways.

Advanced: How is this compound utilized as an intermediate in medicinal chemistry research?

Answer:

  • Pharmaceutical Precursor: It serves as a building block for bioactive molecules. For instance, structurally related compounds like Ebastine impurities are synthesized via nucleophilic substitution at the bromine site .
  • Structure-Activity Relationship (SAR) Studies: Modifications at the ketone or aryl moiety can enhance binding affinity in target proteins.
  • Biological Probes: Radiolabeled derivatives (e.g., 11^{11}C or 18^{18}F) are used in PET imaging to study receptor distribution.

Methodological: What protocols ensure reproducibility in scaled-up synthesis?

Answer:

  • Process Optimization: Use flow chemistry for controlled bromine addition, minimizing exothermic risks.
  • Purification: Column chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water mixtures) improves purity (>95%).
  • Quality Control: Consistent characterization via melting point, HPLC purity checks, and elemental analysis.

Methodological: How can computational tools aid in the design of derivatives?

Answer:

  • Docking Studies: Software like AutoDock Vina predicts interactions with biological targets (e.g., kinases).
  • Retrosynthetic Analysis: Tools such as Synthia™ propose feasible routes for introducing substituents.
  • Spectra Prediction: ACD/Labs or ChemDraw simulates NMR shifts to verify synthetic products pre-lab.

Data Contradiction: How should conflicting reports on reaction yields be addressed?

Answer:

  • Parameter Documentation: Ensure consistent reporting of temperature, solvent purity, and catalyst loading.
  • Replication Studies: Reproduce experiments using identical conditions (e.g., HBr concentration, reflux time).
  • Statistical Analysis: Apply ANOVA to evaluate yield variability across batches.

Safety and Handling: What precautions are essential for handling brominated ketones?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal: Neutralize residual HBr with NaHCO3_3 before aqueous disposal .
  • Storage: Keep in amber glass under inert gas (N2_2) at 4°C to prevent degradation.

Emerging Applications: What novel research avenues involve this compound?

Answer:

  • Materials Science: Incorporation into liquid crystals or OLED precursors due to its planar aryl-ketone structure.
  • Catalysis: As a ligand precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Environmental Chemistry: Degradation studies under UV light to assess brominated byproduct formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-methoxyphenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-methoxyphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.